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Compound of Interest |

2-(4-Chlorophenyl)oxazole-4-
Compound Name:
carbaldehyde
CAS No.: 59398-91-3
\ J

Physicochemical Context & lonization Physics

Before interpreting spectra, one must understand the charge localization. The oxazole ring
contains both a basic nitrogen (pyridine-like) and an oxygen atom. Under ESI(+) conditions
using an acidic mobile phase (e.g., 0.1% Formic Acid), protonation occurs preferentially at the
oxazole nitrogen (N3).

This protonated precursor, [M+H]*, is stable but possesses high internal energy potential due
to the conjugation between the 4-chlorophenyl ring and the oxazole core. The aldehyde at
position C4 is a "fragile" handle, serving as the primary initiation point for fragmentation.

Isotopic Signature (The Chlorine Rule)

A critical validation step for this molecule is the chlorine isotope pattern.
e 35CI (75.8%) vs. 37Cl (24.2%).

o Observation: The molecular ion cluster will appear as a 3:1 ratio doublet separated by 2 Da
(m/z 208 and 210).
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» Diagnostic Utility: Any fragment ion retaining the chlorophenyl group must preserve this 3:1
pattern. Loss of this pattern indicates the loss of the chlorine atom (rare in low-energy CID)
or the phenyl ring.

Experimental Protocol: ESI-MS/MS Characterization

To replicate the fragmentation data described below, use the following self-validating protocol.
This setup ensures sufficient protonation while minimizing in-source fragmentation.

Methodology

o Sample Preparation: Dissolve 1 mg of analyte in 1 mL of Acetonitrile (ACN). Dilute 1:100 into
50:50 ACN:H20 + 0.1% Formic Acid. Final concentration ~10 pg/mL.

« Infusion: Direct infusion via syringe pump at 5-10 pL/min into a Q-TOF or Triple Quadrupole
mass spectrometer.

e Source Parameters (ESI+):

o

Capillary Voltage: 3.5 kV (Soft ionization to preserve [M+H]*).

[¢]

Cone Voltage: 20-30 V (High enough to decluster, low enough to prevent in-source CO
loss).

[¢]

Source Temp: 120°C.

[¢]

Desolvation Gas: Nz, 500 L/hr.
» Collision Energy (CE) Ramp:
o Acquire spectra at CE 10, 20, and 40 eV.

o Rationale: Low CE confirms the parent; High CE reveals the deep structural core (phenyl
cation).

Mechanistic Fragmentation Analysis
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The fragmentation of 2-(4-Chlorophenyl)oxazole-4-carbaldehyde follows a "peeling”
mechanism, where peripheral groups are lost before the heterocyclic core disintegrates.

Pathway A: The Decarbonylation (Primary Event)

The aldehyde group at C4 is the most labile moiety. Upon collisional activation, the formyl
hydrogen migrates (often via a 3- or 4-membered transition state), facilitating the neutral loss of
Carbon Monoxide (CO).

e Transition: m/z 208.02 —» m/z 180.02

o Mechanism: Alpha-cleavage or rearrangement. The resulting ion is the 2-(4-
chlorophenyl)oxazole cation (protonated). This is the base peak at moderate collision
energies (15-25 eV).

Pathway B: Oxazole Ring Cleavage (Retro-
Cycloaddition)

Following CO loss, the oxazole ring becomes the focal point. Oxazoles are chemically "masked
nitriles." Under CID stress, the ring undergoes a Retro-Diels-Alder (RDA) type cleavage or
bond scission at O1-C5 and C2-N3.

e Transition: m/z 180.02 — m/z 138.00

e Mechanism: The heterocyclic ring breaks to release a C2H20 fragment (ketene-like neutral)
or similar 42 Da neutral, leaving the 4-chlorobenzonitrile cation [CI-Ph-CNH]*.

 Validation: This peak (m/z 138) is highly characteristic of 2-aryl oxazoles.

Pathway C: The Phenyl Core (High Energy)

At high collision energies (>35 eV), the nitrile bond breaks or the substituent is ejected, leaving
the bare aromatic core.

e Transition: m/z 138.00 - m/z 111.00

e Mechanism: Loss of HCN (27 Da) from the nitrile species generates the 4-chlorophenyl
cation [CeHa4Cl]*.
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» Note: This ion is extremely stable due to resonance but requires significant energy to form.

Data Summary & Diagnostic lons

The following table summarizes the theoretical exact masses (using 35Cl) expected in a high-
resolution MS experiment (e.g., Orbitrap or Q-TOF).

] Theoretical .
lon Identity Formula | Neutral Loss Interpretation
m/z

Protonated

Molecule. Look
Precursor [C10H73CINO2]* 208.0160 - o

for 3:1 ratio with

m/z 210.

Base Peak. Loss

of aldehyde
Fragment 1 [CaH73>CINO]* 180.0211 CO (27.99 Da) carbonyl.

Diagnostic of 4-

formyl oxazoles.

4-
Chlorobenzonitril
e. Result of
C2H:20 (42.01 )
Fragment 2 [C7Hs35CIN]* 138.0105 Da) oxazole ring
a
shattering.
Confirms C2

substitution.

Chlorophenyl

Cation. High-

energy fragment.
Fragment 3 [CeHa33CI* 111.0002 HCN (27.01 Da) _

Confirms the

halogenated ring.

[1]

Visualization: Fragmentation Pathway[2][3][4][5][6]

The following diagram illustrates the step-by-step degradation logic.
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Key Mechanism

m/z 208.02 (100%)
C10H7CINO2+

2. Alpha-cleavage of CHO
3. Retro-Diels-Alder of Oxazole

|
|
|
:
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|
|

|
|
|
|
1. Protonation at N3 :
|
|
|
|
|

Loss of CO (-28 Da)
(Aldehyde Cleavage)

Fragment 1: De-formylated
m/z 180.02
[M+H - COJ+

Oxazole Ring Fission
(-C2H20 / -42 Da)

Fragment 2: Nitrile lon
m/z 138.01
[4-Cl-Ph-CNH]+

Loss of HCN (-27 Da)
(High Energy)

Fragment 3: Phenyl Cation

m/z 111.00
[C6H4CI]+

Click to download full resolution via product page

Caption: Step-wise collision-induced dissociation pathway of 2-(4-Chlorophenyl)oxazole-4-
carbaldehyde in ESI+ mode.
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o Context: Mechanistic validation of the oxazole ring opening to nitrile ylides/c

o McLafferty, F. W., & TureCek, F. (1993). Interpretation of Mass Spectra (4th Ed.). University
Science Books.

o Context: Authoritative rules for the "Chlorine Isotope" patterns and "Aldehyde Decarbonyl

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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